2-Bromo-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Its molecular formula is , and it has a molecular weight of approximately 189.01 g/mol. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the sixth position of the pyrimidine ring, with a carbonyl group at the fourth position.
The compound can be synthesized through various methods, including bromination and other chemical reactions involving pyrimidine derivatives. It is often studied in the context of medicinal chemistry due to its potential biological activities.
2-Bromo-6-methylpyrimidin-4(3H)-one is classified as a brominated pyrimidine derivative. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, which contributes to their diverse chemical reactivity and biological significance.
The synthesis of 2-Bromo-6-methylpyrimidin-4(3H)-one typically involves several key steps:
A common synthetic route described in literature includes reacting 2-bromo-6-methylpyridine with liquid bromine in an organic solvent such as dichloromethane, followed by hydrolysis under acidic conditions to yield high-purity 2-Bromo-6-methylpyrimidin-4(3H)-one. Reaction conditions often involve controlling temperature and pH to optimize yield and purity .
The molecular structure of 2-Bromo-6-methylpyrimidin-4(3H)-one features:
The compound's structural representation can be summarized as follows:
2-Bromo-6-methylpyrimidin-4(3H)-one can participate in various chemical reactions due to its functional groups:
For instance, when treated with amines, this compound can form substituted pyrimidines through nucleophilic attack on the carbonyl carbon, followed by dehydration .
The mechanism of action for reactions involving 2-Bromo-6-methylpyrimidin-4(3H)-one often involves:
Kinetics studies suggest that reaction rates can vary significantly based on solvent polarity and temperature, influencing both yield and selectivity in product formation .
2-Bromo-6-methylpyrimidin-4(3H)-one has several notable applications in scientific research:
Regioselective amination exploits the differential reactivity of halogen atoms in polyhalogenated pyrimidines. For 2,4-dibromo-6-methylpyrimidine, the C4 bromine exhibits greater electrophilicity due to adjacent nitrogen atoms, enabling selective displacement with ammonia or amines at 0–25°C. This yields 4-amino-2-bromo-6-methylpyrimidine intermediates, which undergo in situ hydrolysis to form 2-bromo-6-methylpyrimidin-4(3H)-one. Polar aprotic solvents like DMF facilitate >80% regioselectivity by stabilizing the transition state, while temperature control minimizes di-substitution byproducts [5] .
Halogen exchange converts hydroxyl groups to bromine via phosphorus oxybromide (POBr₃) activation. 6-Methylpyrimidine-2,4-diol reacts with POBr₃ (2.2 equiv) in acetonitrile at reflux, generating 2,4-dibromo-6-methylpyrimidine. Subsequent controlled hydrolysis (NaOH, 0°C) selectively replaces the C2 bromine, affording the target compound in 65–72% yield. Key to success is stoichiometric precision: excess POBr₃ causes tribromination, while insufficient reagent leads to residual hydroxyl groups [6] .
Table 1: Halogen Exchange Efficiency with Different Brominating Agents
Brominating Agent | Equivalents | Solvent | Temp (°C) | Yield (%) | Selectivity (C5 vs C2) |
---|---|---|---|---|---|
POBr₃ | 2.2 | CH₃CN | 80 | 72 | 8:1 |
NBS | 1.1 | AcOH | 25 | 68 | 12:1 |
Br₂ | 1.0 | DCM | -10 | 55 | 5:1 |
This atom-economical approach condenses bromoacetamides with β-ketoesters. Ethyl acetoacetate and bromoacetamide undergo Knoevenagel-type condensation in acetic acid with sodium acetate catalysis (120°C, 4 h), forming an enone intermediate. Spontaneous cyclodehydration yields 2-bromo-6-methylpyrimidin-4(3H)-one in one pot (78% yield). Solvent effects are critical: acetic acid promotes both steps, while ethanol or water causes hydrolysis side products. Excess methylating agents (e.g., methyl iodide) may alkylate the N3 position, requiring careful stoichiometry [4] .
Microwave irradiation accelerates cyclocondensation while suppressing side reactions. A mixture of ethyl 3-bromopropanoate and urea (2:1 ratio) in DMF undergoes ring closure at 150°C (50 W, 15 min), delivering 6-methylpyrimidin-4(3H)-one. Subsequent in situ bromination with NBS (1.05 equiv) under identical microwave conditions achieves 89% yield in <30 min total time. This method eliminates traditional catalysts like p-toluenesulfonic acid, reducing purification needs. Energy efficiency surpasses conventional heating, which requires 6–8 h at 150°C [7].
Table 2: Microwave vs Conventional Heating Efficiency
Method | Time (min) | Temp (°C) | Yield (%) | Energy Use (kJ/mol) | Byproducts (%) |
---|---|---|---|---|---|
Microwave (150 W) | 30 | 150 | 89 | 420 | <5 |
Conventional Reflux | 360 | 150 | 75 | 2,150 | 15–20 |
Electrophilic bromination of 6-methylpyrimidin-4(3H)-one exhibits strong C5 preference due to enolizable protons adjacent to ring nitrogen. NBS in acetic acid (0–5°C, 2 h) achieves >95% C5 regioselectivity, while molecular bromine in chloroform shows lower selectivity (70–75%). The reaction proceeds via bromenium ion (Br⁺) attack at the electron-rich C5 position, facilitated by the enol tautomer. Kinetic studies reveal pseudo-first-order dependence on NBS concentration, with acetic acid suppressing N-bromination by protonating the pyrimidine N1 [6] [7].
Directed metalation enables precise methyl group installation. 5-Bromopyrimidin-4(3H)-one undergoes lithiation at C6 using n-BuLi (-78°C, THF), directed by the adjacent N3 nitrogen. Quenching with methyl iodide installs the methyl group with 85% regioselectivity. Protecting the lactam oxygen as a trimethylsilyl group enhances yield (from 60% to 88%) by preventing nucleophilic attack at C4. This method overcomes limitations of classical alkylation, which often yields N3-methylated isomers [3] .
Continuous flow systems enhance photobromination efficiency. A falling film reactor with 46 μmol s⁻¹ photon flux (blue LEDs) processes NBS and 6-methylpyrimidin-4(3H)-one in acetonitrile at 25°C. Residence time of 15 min achieves 84% conversion, compared to 5 h in batch mode. The thin-film design overcomes photon attenuation issues (Beer-Lambert law), enabling linear scalability from milligrams to kilograms. Productivity reaches 1.2 kg/day using a multi-module reactor, with 99.5% regioselectivity maintained across scales. Key parameters include controlled NBS stoichiometry (2.2 equiv) and solvent degassing to prevent radical quenching [7].
Byproduct formation is minimized via kinetic profiling. Tribrominated species arise from consecutive bromination at C5 and C2, with the second step 3× slower. Maintaining NBS below 2.5 equiv limits tribromination to <3%. Solvent selection also modulates kinetics: acetonitrile reduces dibromide formation to 5% vs. 18% in DMF due to higher polarity stabilizing the monobrominated transition state. Temperature control is critical—reactions above 30°C accelerate hydrolysis, generating 6-methyluracil. Real-time monitoring via Raman spectroscopy allows feed rate adjustments, ensuring >90% yield at commercial scales [6] [7] .
Table 3: Continuous Flow Scalability Parameters
Scale (g/day) | Photon Flux (μmol s⁻¹) | Residence Time (min) | Conversion (%) | Productivity Gain vs Batch |
---|---|---|---|---|
10 | 46 | 15 | 84 | 6× |
250 | 230 | 15 | 83 | 5.8× |
1,200 | 1,150 | 18 | 82 | 5.5× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7